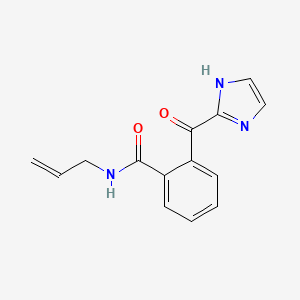

2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide

Description

Properties

CAS No. |

62366-84-1 |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-(1H-imidazole-2-carbonyl)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C14H13N3O2/c1-2-7-17-14(19)11-6-4-3-5-10(11)12(18)13-15-8-9-16-13/h2-6,8-9H,1,7H2,(H,15,16)(H,17,19) |

InChI Key |

YRSUASLDIAHXGZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Synthesis

Several methods are reported for synthesizing the imidazole ring, which is central to the target compound:

Cyclization of 1,2-Diaminoalkanes with Carbonyl Compounds: This classical approach involves reacting 1,2-diaminoalkanes with aldehydes or glyoxal derivatives under acidic or neutral conditions to form the imidazole ring. For example, glyoxal reacts with 1,2-diaminoethane to yield imidazole derivatives after cyclization and dehydration.

Use of Diaminomaleonitrile (DAMN): DAMN can be employed as a precursor that undergoes cyclization with appropriate carbonyl reagents to form substituted imidazoles. This method allows for the introduction of various substituents on the imidazole ring.

Cyclization of Diiminocompounds: Diiminocompounds can be cyclized under controlled conditions to yield imidazole rings, often involving oxidative or acid-catalyzed steps.

Formation of the Benzamide Moiety with Allyl Substitution

Activation of Imidazole-2-Carboxylic Acid: The imidazole-2-carboxylic acid intermediate is converted into a reactive species such as an acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

Coupling with Allylamine: The acid chloride is then reacted with allylamine (prop-2-en-1-ylamine) to form the amide bond, yielding 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control reactivity and minimize side reactions.

Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

To confirm the successful synthesis and purity of this compound, the following analytical methods are employed:

| Analytical Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | Structural elucidation and confirmation of chemical shifts corresponding to imidazole, benzamide, and allyl groups |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups such as amide carbonyl (C=O) and imidazole ring vibrations |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |

| Elemental Analysis | Verification of molecular formula through carbon, hydrogen, and nitrogen content |

| Chromatography (HPLC or TLC) | Assessment of purity and detection of impurities |

The yield and purity of the compound depend heavily on the control of reaction conditions such as temperature, solvent choice, and stoichiometry during both the imidazole ring formation and amide coupling steps.

The presence of the allyl group enhances the compound’s lipophilicity, which may influence its biological activity and membrane permeability.

Studies on structurally related benzamide and imidazole derivatives suggest that careful optimization of the cyclization and coupling steps can improve overall synthetic efficiency and product stability.

| Step No. | Reaction Stage | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imidazole ring formation | Glyoxal + 1,2-diaminoalkane, acid catalyst | Formation of imidazole-2-carboxylic acid intermediate |

| 2 | Activation of acid group | Thionyl chloride or oxalyl chloride, inert solvent, low temperature | Conversion to acid chloride intermediate |

| 3 | Amide bond formation | Acid chloride + allylamine, inert solvent, controlled temperature | Formation of this compound |

| 4 | Purification | Recrystallization or chromatography | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Thiols, amines, potassium carbonate, dimethylformamide as solvent.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. A study highlighted the synthesis of various imidazole derivatives and their evaluation against bacterial strains, demonstrating that compounds similar to 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer potential. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a related study reported that specific benzimidazole derivatives exhibited potent cytotoxic effects against human colorectal carcinoma cell lines . The anticancer efficacy of this compound may be attributed to its ability to target specific signaling pathways involved in tumor growth.

Antitubercular Activity

The compound's potential as an antitubercular agent has also been explored. In vitro studies demonstrated that certain imidazole-based compounds were effective against Mycobacterium tuberculosis, suggesting that this compound could be developed as a therapeutic agent for tuberculosis treatment .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound can be performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on imidazole derivatives, researchers synthesized several compounds and evaluated their antimicrobial properties against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited low minimum inhibitory concentrations (MIC), highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Screening

Another study focused on the anticancer activity of imidazole derivatives against different cancer cell lines. Among the tested compounds, those resembling this compound demonstrated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents . This suggests that further development could lead to new cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of N-Allyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The benzamide moiety can further enhance binding affinity through additional interactions with the target molecule .

Comparison with Similar Compounds

Imidazole vs. Benzimidazole Derivatives

- Imidazole vs. Benzimidazole derivatives exhibit stronger aromatic interactions with target proteins, enhancing potency but often at the cost of solubility .

- Activity : Benzimidazole derivatives in showed significant anti-inflammatory activity (e.g., compound 3a , 100 mg/kg dose), while imidazole-based compounds like the target may require structural optimization for similar efficacy.

Substituent Effects

Bioisosteric Replacements

- Tetrazole as Bioisostere: The tetrazole-containing benzamides in achieved nanomolar potency as GPR35 agonists, highlighting the role of bioisosteres in optimizing hydrogen bonding and metabolic stability. The target compound’s imidazole may offer similar advantages but with distinct spatial geometry.

Physicochemical and Druglikeness Comparison

Table 2: Druglikeness Parameters (Estimated)

- The target compound complies with Lipinski’s rules (MW <500, logP <5, H-bond donors ≤5, acceptors ≤10), suggesting favorable oral bioavailability.

Biological Activity

The compound 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.25 g/mol. The structure features a benzimidazole core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various benzimidazole derivatives, including those similar to this compound. For instance, compounds with imidazolinyl groups have demonstrated significant cytotoxic effects against lung cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 2.12 ± 0.21 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 0.85 ± 0.05 |

These findings suggest that modifications to the benzimidazole structure can enhance its anticancer properties .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. A study reported that certain benzimidazole compounds exhibited moderate to good activity against Gram-positive and Gram-negative bacteria:

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | Moderate | Good |

| Compound B | Good | Moderate |

These results indicate the potential utility of such compounds in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives has been closely linked to their structural features. The presence of specific functional groups, such as halogens or aliphatic chains, can significantly influence their efficacy and selectivity against various biological targets .

For example, modifications at the 2-position of the imidazole ring have been shown to enhance binding affinity and biological activity, making it crucial for future synthetic efforts to focus on optimizing these positions .

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives:

- Study on Anticancer Activity : A recent investigation synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized benzimidazoles, revealing significant activity against both Gram-positive and Gram-negative bacteria, thereby supporting their development as novel antibiotics .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., cyanogen bromide or aldehydes) under reflux in ethanol or methanol .

- Step 2: Functionalization of the imidazole ring with a propargyl group (prop-2-en-1-yl) via nucleophilic substitution or aza-Michael addition. For example, reacting 1H-benzo[d]imidazole-2-thiol with propargyl bromide in the presence of a base .

- Step 3: Coupling the imidazole-carbonyl moiety to a benzamide scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Characterization: Intermediates and final products are validated via FT-IR (C=O stretch at ~1630–1740 cm⁻¹), ¹H/¹³C NMR (e.g., propargyl CH₂ protons at δ 4.5–5.0 ppm), and HRMS .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Flexibility of the prop-2-en-1-yl group: Molecular dynamics simulations (MD) over 100 ns can assess conformational stability of the propargyl moiety in binding pockets .

- Solvent effects: Re-dock the compound using explicit solvent models (e.g., TIP3P water) in software like AutoDock Vina to improve accuracy .

- Experimental validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores. Adjust force field parameters (e.g., AMBER vs. CHARMM) to align computational and experimental results .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- FT-IR: Confirms carbonyl groups (imidazole-2-carbonyl at ~1680 cm⁻¹, benzamide C=O at ~1650 cm⁻¹) .

- NMR: ¹H NMR identifies propargyl protons (δ 4.6–5.1 ppm, CH₂; δ 2.1 ppm, ≡C-H), while ¹³C NMR verifies sp² carbons in the benzamide (δ 165–170 ppm) .

- X-ray crystallography: Resolves spatial arrangement (e.g., dihedral angles between imidazole and benzamide planes). Software like SHELXL refines anisotropic displacement parameters, with R-factor thresholds < 0.05 for high-quality data .

Advanced: What challenges occur during crystallization, and how are they addressed?

Methodological Answer:

Challenges:

- Polymorphism: The propargyl group’s conformational flexibility leads to multiple crystal forms.

- Solvent inclusion: Polar solvents (e.g., DMSO) may co-crystallize, distorting lattice symmetry.

Solutions: - Temperature-controlled vapor diffusion: Use 1:1 ethanol/water at 4°C to slow nucleation and improve crystal quality .

- Software-guided refinement: SHELXL’s TWIN and BASF commands correct for twinning, while WinGX visualizes disordered regions for manual adjustment .

Advanced: How does the prop-2-en-1-yl group influence reactivity in derivatization reactions?

Methodological Answer:

The propargyl moiety enables:

- Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings for SAR studies .

- Photocatalytic modifications: Under UV light, the alkyne undergoes [2+2] cycloaddition with electron-deficient dienophiles (e.g., maleimides) .

Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via flash chromatography (gradient elution, 0→5% MeOH in DCM) .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Liquid-liquid extraction: Use dichloromethane (DCM) and water (pH 6–7) to remove unreacted amines or acids.

- Column chromatography: Employ silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of imidazole and benzamide byproducts .

- Recrystallization: Dissolve in hot ethanol (70°C) and cool to −20°C overnight to yield >95% pure crystals .

Advanced: How can researchers design SAR studies to evaluate bioactivity?

Methodological Answer:

- Core modifications: Synthesize analogs with methyl/fluoro substitutions on the benzamide ring to assess electronic effects on binding .

- Propargyl replacements: Compare activity of prop-2-en-1-yl vs. cyclopropylacetylene derivatives to probe steric tolerance .

- Data analysis: Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values from enzymatic assays .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Light sensitivity: Store in amber vials at −20°C to prevent photodegradation of the propargyl group.

- Moisture control: Use desiccants (silica gel) under nitrogen atmosphere to avoid hydrolysis of the benzamide bond .

Advanced: How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

- Software tools: Use SwissADME to identify CYP450 oxidation sites (e.g., imidazole ring) and GLIDE (Schrödinger) to model interactions with CYP3A4 .

- In vitro validation: Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS (Q-TOF) .

Advanced: What strategies mitigate low solubility in aqueous assays?

Methodological Answer:

- Co-solvent systems: Use 5% DMSO/PBS (v/v) to maintain solubility without denaturing proteins .

- Prodrug approach: Synthesize phosphate esters at the benzamide carbonyl to enhance hydrophilicity, which hydrolyze in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.